

# The Reproducibility of Carnosine Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Look at the Inconsistent Yet Promising Clinical Evidence for Carnosine

**Carnosine**, a naturally occurring dipeptide, has garnered significant scientific interest for its potential therapeutic applications in a range of conditions, from metabolic disorders to neurological conditions. However, the translation of preclinical promise into consistent clinical reality has been challenging. This guide provides a comparative analysis of key clinical trial results for **carnosine**, focusing on the reproducibility of findings in cognitive function, type 2 diabetes, and autism spectrum disorder. We delve into the experimental protocols and present the quantitative data to offer researchers, scientists, and drug development professionals a clear perspective on the current landscape of **carnosine** clinical research.

### Navigating the Evidence: A Tale of Heterogeneity

A key challenge in assessing the clinical efficacy of **carnosine** is the considerable heterogeneity across studies.[1] Variations in study design, patient populations, **carnosine** dosage (ranging from 800 mg to 2g daily), and treatment duration contribute to the divergent outcomes observed in the literature.[1][2][3] This inconsistency underscores the need for standardized research protocols to definitively determine **carnosine**'s therapeutic potential.

# Carnosine's Impact on Cognitive Function: Mixed Signals







The potential of **carnosine** to enhance cognitive function has been explored in various contexts, with mixed results. A meta-analysis of studies on elderly and mild cognitive impairment (MCI) subjects suggested a favorable effect of **carnosine** (or a **carnosine**/anserine mixture) on global cognitive function. However, other trials have reported no significant improvements in cognitive measures in individuals with prediabetes or type 2 diabetes.[2][4] One study even suggested that any cognitive benefits might be age-dependent, with younger participants showing more improvement.[4]

Table 1: Comparison of **Carnosine** Clinical Trials on Cognitive Function



| Study/Meta-<br>Analysis                              | Participant<br>Population                                   | Dosage                              | Duration | Key<br>Cognitive<br>Outcomes                                                                                                                     | Reproducib ility Issues                                                                                                                                    |
|------------------------------------------------------|-------------------------------------------------------------|-------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Meta-<br>Analysis<br>(Multiple<br>sources)           | Elderly and<br>Mild<br>Cognitive<br>Impairment<br>(MCI)     | 1 g/day<br>(Carnosine/A<br>nserine) | 12 weeks | Favors Carnosine/An serine for global cognitive function (p<0.05).                                                                               | Specific<br>studies within<br>the meta-<br>analysis are<br>not detailed,<br>making direct<br>replication<br>challenging.                                   |
| Randomized<br>Controlled<br>Trial[2][4]              | Prediabetes<br>or well-<br>controlled<br>Type 2<br>Diabetes | 2 g/day                             | 14 weeks | No significant differences in cognitive measures (Stroop, Digit Symbol Substitution Test, etc.) between carnosine and placebo groups (p > 0.05). | Contradicts findings from meta- analyses in different populations. The relatively healthy cognitive profile of the cohort may have influenced the outcome. |
| NEAT Clinical<br>Trial<br>(Secondary<br>Analysis)[4] | Healthy<br>Adults (23-65<br>years)                          | 2 g/day                             | 12 weeks | Significant improvement s in overall speed and efficiency in the youngest age group (23-35 years). No significant                                | Highlights age as a potential confounding variable, suggesting the need for age-stratified studies.                                                        |



|                                            |                   |         |                                                  | changes in older groups.                                                         |                                                                                                        |
|--------------------------------------------|-------------------|---------|--------------------------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Double-Blind, Placebo- Controlled Trial[5] | Schizophreni<br>a | 2 g/day | 4 weeks (in combination with cognitive training) | The trial aimed to evaluate the combination of carnosine and cognitive training. | The combined intervention makes it difficult to isolate the specific effect of carnosine on cognition. |

# The Role of Carnosine in Type 2 Diabetes: A Glimmer of Consistency

Clinical trials investigating **carnosine**'s effects on type 2 diabetes have shown more consistent, albeit modest, positive outcomes. Supplementation has been associated with improvements in glucose metabolism. One randomized controlled trial found that 2 grams of **carnosine** daily for 14 weeks significantly decreased blood glucose at 90 and 120 minutes during an oral glucose tolerance test in individuals with prediabetes or T2DM.[6] However, the same study reported no significant changes in insulin levels.[6] Another study protocol for a similar population also aims to investigate these effects, suggesting an ongoing interest in this area.[1][7]

Table 2: Comparison of Carnosine Clinical Trials on Type 2 Diabetes



| Study                                | Participant<br>Population                               | Dosage  | Duration | Key<br>Metabolic<br>Outcomes                                                                                                                     | Reproducib ility Issues                                                                                     |
|--------------------------------------|---------------------------------------------------------|---------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Randomized<br>Controlled<br>Trial[6] | Prediabetes<br>or Type 2<br>Diabetes                    | 2 g/day | 14 weeks | Decreased blood glucose at 90 min (-1.31mmol/L; p=0.02) and 120 min (-1.60mmol/L, p=0.02) during OGTT. No significant changes in insulin levels. | While promising, the lack of an effect on insulin levels warrants further investigation into the mechanism. |
| Study<br>Protocol[1][7]              | Prediabetes<br>or Type 2<br>Diabetes<br>(HbA1c <<br>8%) | 2 g/day | 14 weeks | Primary outcomes include changes in glycemic, cardiovascula r, and cognitive parameters.                                                         | As a protocol, it highlights the need for more well-designed trials to confirm preliminary findings.        |

#### **Autism Spectrum Disorder: An Unclear Picture**

The application of **carnosine** in children with autism spectrum disorder (ASD) has yielded conflicting results, making it difficult to draw firm conclusions about its efficacy. An early double-blind, placebo-controlled study reported statistically significant improvements in the Gilliam Autism Rating Scale (GARS) after 8 weeks of 800 mg/day L-**carnosine** supplementation.[3] However, a more recent randomized controlled trial found no significant difference between L-**carnosine** and placebo groups on the GARS or its subscales.[8] Another pilot clinical trial also concluded that L-**carnosine** was ineffective in the management of ASD in children.[9][10]



Table 3: Comparison of Carnosine Clinical Trials on Autism Spectrum Disorder

| Study                                      | Participant<br>Population                          | Dosage             | Duration | Key<br>Behavioral<br>Outcomes                                                                             | Reproducib ility Issues                                                              |
|--------------------------------------------|----------------------------------------------------|--------------------|----------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Double-Blind, Placebo- Controlled Study[3] | Children with<br>ASD (n=31)                        | 800 mg/day         | 8 weeks  | Significant improvement s on the Gilliam Autism Rating Scale (GARS) total score and subscales (p < .05).  | Later studies with similar designs have failed to replicate these positive findings. |
| Randomized<br>Controlled<br>Trial[8]       | Children with<br>mild to<br>moderate<br>ASD (n=63) | 10-15<br>mg/kg/day | 2 months | No statistically significant difference in CARS2-ST, ATEC, sleep, or gastrointestin al scores (p > 0.05). | Directly contradicts the findings of the earlier 2002 study.                         |
| Pilot Clinical<br>Trial[9][10]             | Children with<br>ASD (n= not<br>specified)         | 10-15<br>mg/kg/day | 2 months | No significant difference in any of the outcome measures (p > 0.05).                                      | Small sample size and pilot nature limit the generalizabilit y of the findings.      |

### **Experimental Protocols: A Closer Look at the "How"**



The variability in clinical outcomes can often be traced back to differences in experimental design. Below are representative protocols for the key areas of **carnosine** research.

## Protocol 1: Randomized Controlled Trial of Carnosine in Cognitive Function (Prediabetes/T2DM)[2]

- Study Design: Double-blind, randomized, placebo-controlled trial.
- Participants: Adults with prediabetes or early-stage, well-controlled T2DM.
- Intervention: 2 grams of **carnosine** administered orally per day.
- · Control: Identical placebo.
- Duration: 14 weeks.
- Primary Outcome Measures: Changes in cognitive function assessed by a battery of tests including the Digit-Symbol Substitution Test, Stroop test, and Trail Making Tests A & B.

## Protocol 2: Randomized Controlled Trial of Carnosine in Type 2 Diabetes[6]

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: Adults with prediabetes or T2DM.
- Intervention: 2 grams of carnosine daily.
- Control: Matching placebo.
- Duration: 14 weeks.
- Primary Outcome Measures: Glucose metabolism assessed via a 2-hour, 75g oral glucose tolerance test (OGTT).

## Protocol 3: Double-Blind, Placebo-Controlled Study of L-Carnosine in Autism Spectrum Disorder[3]



- Study Design: Double-blind, placebo-controlled study.
- Participants: Children with autistic spectrum disorders.
- Intervention: 800 mg L-carnosine daily.
- Control: Placebo.
- Duration: 8 weeks.
- Primary Outcome Measures: Changes in social, communication, and behavioral responses assessed by the Gilliam Autism Rating Scale (GARS) and the Childhood Autism Rating Scale (CARS).

## Visualizing the Research Process and Carnosine's Mechanism

To better understand the structure of these clinical trials and the proposed mechanism of **carnosine**'s action, the following diagrams are provided.





Click to download full resolution via product page

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of **carnosine**.



**Carnosine** is believed to exert its effects through multiple pathways, primarily by mitigating oxidative stress and inflammation.[11][12][13][14][15] Its antioxidant properties stem from its ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metals.[12][16]



Click to download full resolution via product page

Caption: Key signaling pathways influenced by **carnosine**'s multimodal mechanism of action.

## Conclusion: A Call for Rigorous and Standardized Research

The clinical evidence for **carnosine**, while promising in certain areas like glucose metabolism, remains largely inconclusive and marked by a lack of reproducibility. The significant heterogeneity in study methodologies is a major impediment to drawing firm conclusions. Future research should prioritize well-designed, large-scale randomized controlled trials with standardized dosages, treatment durations, and clearly defined patient populations. Investigating the impact of factors such as age and baseline health status will also be crucial in elucidating the true therapeutic potential of **carnosine**. For now, the scientific community awaits more robust and reproducible evidence before **carnosine** can be widely recommended for clinical use.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. Double-blind, placebo-controlled study of L-carnosine supplementation in children with autistic spectrum disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine supplementation improves cognitive outcomes in younger participants of the NEAT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Does supplementation with carnosine improve cardiometabolic health and cognitive function in patients with pre-diabetes and type 2 diabetes? study protocol for a randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. Estimation of Plasma Concentration of L-Carnosine and its Correlation with Core Symptoms of Autism Spectrum Disorder Children: A Pilot Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [The Reproducibility of Carnosine Clinical Trials: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668453#reproducibility-of-carnosine-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com